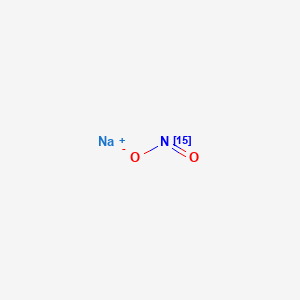

CID 10920440

Description

CID 10920440 is a unique compound indexed in PubChem, a comprehensive chemical database. For example, analogous compounds like CID 57416287 () and CID 53216313 () are characterized by parameters such as logP, solubility, and pharmacological properties (e.g., BBB permeability, CYP inhibition). These metrics are critical for drug discovery and toxicity assessments .

Properties

InChI |

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i1+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPTNMVRIOKMN-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.989 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 10920440” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the preparation of intermediates and the final coupling reactions. The reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve the best results.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. This involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 10920440” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

Compound “CID 10920440” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of new materials and products.

Mechanism of Action

The mechanism of action of compound “CID 10920440” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table compares hypothetical or inferred properties of CID 10920440 with other compounds from the evidence, assuming shared structural or functional motifs:

Key Findings:

- Pharmacokinetics : CID 57416287 and CID 53216313 differ markedly in BBB permeability and solubility, highlighting the impact of halogenation (e.g., bromine in CID 53216313) on membrane penetration .

- Structural Motifs : Oscillatoxin derivatives () often feature complex polyketide backbones, which contrast with the smaller heterocyclic structures of CID 57416287 and CID 53216313. Such differences correlate with divergent bioactivities (e.g., cytotoxicity vs. enzyme modulation) .

- Synthetic Accessibility : Compounds like CID 57416287 are synthesized via nucleophilic substitution (e.g., using K₂CO₃ in polar aprotic solvents), whereas CID 53216313 requires palladium-catalyzed cross-coupling, reflecting variations in complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.